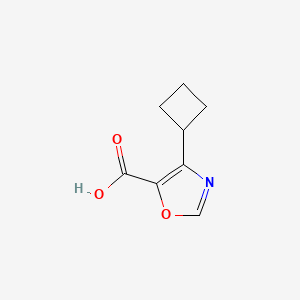
4-Cyclobutyl-1,3-oxazole-5-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclobutyl-1,3-oxazole-5-carboxylicacid is a versatile chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is known for its unique structure, which includes a cyclobutyl group attached to an oxazole ring, making it a valuable asset in various scientific investigations .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyl-1,3-oxazole-5-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki-Miyaura coupling, which employs boron reagents and palladium catalysts to form carbon-carbon bonds . Another approach involves the oxidative cyclization of hydrazides with methyl ketones, using bases like potassium carbonate (K2CO3) and oxidants such as iodine (I2) .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions: 4-Cyclobutyl-1,3-oxazole-5-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and alkylating agents (R-X) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce cyclobutyl derivatives .
科学的研究の応用
4-Cyclobutyl-1,3-oxazole-5-carboxylicacid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-Cyclobutyl-1,3-oxazole-5-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
5-Cyclobutyl-1,3-oxazole-4-carboxylic acid: Shares a similar structure but differs in the position of the carboxylic acid group.
3-Cyclobutyl-1,2,4-oxadiazol-5-amine: Another related compound with a different heterocyclic ring.
Uniqueness: 4-Cyclobutyl-1,3-oxazole-5-carboxylicacid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
生物活性
Overview
4-Cyclobutyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural characteristics of this compound, including the presence of a cyclobutyl group and an oxazole ring, contribute to its diverse interactions within biological systems.
Antimicrobial Properties
Research indicates that 4-cyclobutyl-1,3-oxazole-5-carboxylic acid exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms. The mechanism involves the inhibition of specific bacterial enzymes, disrupting their metabolic pathways.
Anticancer Properties
The compound has also been studied for its anticancer properties . Preliminary findings suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The oxazole ring is believed to interact with cellular targets involved in cell cycle regulation and apoptosis pathways.
The biological activity of 4-cyclobutyl-1,3-oxazole-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate the activity of enzymes and receptors involved in critical biological processes:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for bacterial survival or cancer cell proliferation.
- Cell Signaling Modulation : It can affect signaling pathways that regulate cell growth and apoptosis, potentially leading to reduced tumor viability.
Case Studies and Research Findings
Several studies have explored the biological effects of 4-cyclobutyl-1,3-oxazole-5-carboxylic acid:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of oxazole compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : Research conducted at a leading pharmaceutical institute demonstrated that this compound could induce apoptosis in HeLa cells (cervical cancer) through mitochondrial pathways .
- Mechanistic Insights : A recent publication provided insights into how the compound interacts with DNA-binding proteins, potentially disrupting their function and leading to cell cycle arrest .
Comparative Analysis
To better understand the unique properties of 4-cyclobutyl-1,3-oxazole-5-carboxylic acid, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid | Similar oxazole structure with different carboxyl position | Antimicrobial, anticancer |
| Isoxazole derivatives | Different arrangement within the ring | Variable biological activities including anti-inflammatory and analgesic effects |
特性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC名 |
4-cyclobutyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-6(9-4-12-7)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) |
InChIキー |
WIINODYNNSOUAL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=C(OC=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















